molecular formula C18H16N2O3 B2931952 N-benzyl-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide CAS No. 320422-26-2

N-benzyl-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

Cat. No.: B2931952
CAS No.: 320422-26-2
M. Wt: 308.337
InChI Key: ANFHXEINYDIZKN-UHFFFAOYSA-N
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Description

N-benzyl-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with benzylamine in the presence of a suitable catalyst, followed by cyclization to form the oxazole ring. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-(4-chlorophenyl)-1,2-oxazole-5-carboxamide
  • N-benzyl-3-(4-hydroxyphenyl)-1,2-oxazole-5-carboxamide
  • N-benzyl-3-(4-nitrophenyl)-1,2-oxazole-5-carboxamide

Uniqueness

N-benzyl-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also contribute to its potential bioactivity .

Properties

IUPAC Name

N-benzyl-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-15-9-7-14(8-10-15)16-11-17(23-20-16)18(21)19-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFHXEINYDIZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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